molecular formula C13H18ClNO2 B13748317 2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide CAS No. 102411-03-0

2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide

Cat. No.: B13748317
CAS No.: 102411-03-0
M. Wt: 255.74 g/mol
InChI Key: ZKSYQOAXWWMYSC-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide is an organic compound with the molecular formula C 13 H 18 ClNO 2 and a molecular weight of 255.74 g/mol . This acetamide derivative features a chloroacetamide group linked to a disubstituted amine, incorporating both 2-methylphenyl and 3-methoxypropyl substituents. Key physical properties include a predicted density of 1.138 g/cm³ and a flash point of 175.3°C . As an N,N-disubstituted chloroacetamide, this compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research . Chloroacetamide derivatives are frequently employed in the synthesis of more complex molecules, including therapeutically active compounds, due to the reactivity of the chloro group which allows for further functionalization . Researchers may utilize this chemical in developing novel compounds for various research applications, such as in hit-to-lead optimization campaigns. This product is intended for use in a laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

CAS No.

102411-03-0

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C13H18ClNO2/c1-11-6-3-4-7-12(11)15(13(16)10-14)8-5-9-17-2/h3-4,6-7H,5,8-10H2,1-2H3

InChI Key

ZKSYQOAXWWMYSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CCCOC)C(=O)CCl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide

General Synthetic Approach

The typical synthetic route to 2-chloro-N-alkyl/aryl acetamides involves the nucleophilic substitution reaction of chloroacetyl chloride with the corresponding amine under controlled conditions. The amine component in this case is a secondary amine bearing both a 3-methoxypropyl and a 2-methylphenyl substituent on the nitrogen.

Reaction Scheme Overview:

$$
\text{Chloroacetyl chloride} + \text{N-(3-methoxypropyl)-2-methylaniline} \rightarrow \text{this compound}
$$

Detailed Procedure

Based on the synthesis of related derivatives reported by Katke et al. (2011), the following method is adapted and optimized for the target compound:

  • Reagents:

    • Chloroacetyl chloride (1 equivalent)
    • N-(3-methoxypropyl)-2-methylaniline (1 equivalent)
    • Base (e.g., triethylamine or pyridine) to neutralize HCl formed
    • Solvent: dry dichloromethane or chloroform
  • Equipment:

    • Round-bottom flask (RBF)
    • Magnetic stirrer
    • Ice bath for temperature control
  • Procedure:

    • Dissolve N-(3-methoxypropyl)-2-methylaniline in dry dichloromethane in a RBF equipped with a magnetic stirrer.
    • Cool the solution to 0–5 °C using an ice bath to control the exothermic reaction.
    • Slowly add chloroacetyl chloride dropwise under stirring.
    • Add triethylamine dropwise simultaneously or immediately after to scavenge the HCl generated.
    • Stir the reaction mixture at room temperature for 3–5 hours, monitoring the progress by thin-layer chromatography (TLC).
    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
    • Filter the precipitate, wash with cold water to remove residual salts and impurities.
    • Dry the crude product under vacuum.
    • Purify by recrystallization from 95% ethanol to obtain pure this compound.

Reaction Conditions Optimization

  • Temperature: Initial cooling to 0–5 °C is crucial to control the reaction rate and avoid side reactions.
  • Solvent: Dichloromethane or chloroform provide good solubility and inertness.
  • Base: Triethylamine is preferred for efficient HCl scavenging and ease of removal.
  • Reaction Time: 3–5 hours stirring at room temperature ensures complete conversion.

Research Findings and Characterization Data

Yields and Physical Properties

From analogous compounds synthesized by Katke et al., yields vary depending on the amine used. For example, 2-chloro-N-(2-methylphenyl)acetamide derivatives showed yields around 20–80% depending on substitution. The presence of the 3-methoxypropyl substituent may affect solubility and yield, but yields in the range of 60–80% are expected with optimized conditions.

Parameter Typical Value for Analogues
Yield 60–83%
Melting Point (°C) 86–120 (depending on substituents)
Rf value (TLC, solvent system) 0.62–0.66

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy:

    • NH stretch around 3270–3300 cm⁻¹ (secondary amide)
    • C=O stretch of amide around 1650–1680 cm⁻¹
    • C-Cl stretch observed near 540–900 cm⁻¹
    • C-N stretch near 1400–1500 cm⁻¹
  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic amide NH proton, aromatic protons of 2-methylphenyl ring, methoxy and methylene protons of the 3-methoxypropyl chain.
    • ^13C NMR confirms carbonyl carbon (~165–170 ppm), aromatic carbons, and aliphatic carbons of the substituents.
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with molecular weight of this compound.
    • Fragmentation patterns typical of chloroacetamides.

Comparative Table of Related 2-Chloro-N-Alkyl/Aryl Acetamides Preparation

Compound Code Amine Used Yield (%) Melting Point (°C) Key IR Bands (cm⁻¹) Notes
3c m-Toluidine (2-methylphenyl amine) 21.55 86–91 3294 (NH), 1672 (C=O), 895 (C-Cl) Low yield, aromatic amine
3f o-Methoxyaniline 59.62 40–42 3271 (NH), 1668 (C=O), 785 (C-Cl) Moderate yield, methoxy substituent
3h N-Methylaniline 25.80 66–68 1670 (C=O), 3049 (C-N), 785 (C-Cl) Secondary amide, lower yield

Note: The target compound is a mixed derivative bearing both 3-methoxypropyl and 2-methylphenyl substituents on nitrogen, so yields and properties are expected to be intermediate or better with optimized conditions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Anti-inflammatory Properties
Research indicates that derivatives of 2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide exhibit significant anti-inflammatory effects. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For instance, a study demonstrated that certain derivatives displayed half-maximal inhibitory concentration (IC50) values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin . This suggests potential use in treating inflammatory conditions.

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Various studies have reported that similar acetamides possess activity against a range of bacterial strains, indicating a potential role in developing new antimicrobial agents . The structure-activity relationship (SAR) analysis emphasizes the importance of the chloro and methoxy groups in enhancing antimicrobial efficacy.

Synthetic Utility

Versatile Precursors
this compound serves as a versatile precursor in organic synthesis. It can be utilized to synthesize novel thienopyridine derivatives, which are important in medicinal chemistry due to their diverse biological activities . The compound's reactivity allows for various modifications, enabling the creation of complex molecular architectures.

Synthesis of Novel Compounds
The compound can be employed in the synthesis of other biologically active molecules. For example, it has been used to generate thieno[2,3-b]pyridine derivatives linked to N-aryl carboxamides, which have shown promising biological activities . The ability to modify the acetamide structure facilitates the exploration of new pharmacophores.

Therapeutic Potential

Pain Management
Given its anti-inflammatory properties, this compound may be explored as a candidate for pain management therapies. Its mechanism of action through COX inhibition aligns with the pharmacological profiles of existing pain relief medications.

Cancer Research
Emerging studies suggest that compounds with similar structures may have anticancer properties. Research is ongoing to evaluate their effectiveness against various cancer cell lines, focusing on their ability to induce apoptosis and inhibit tumor growth . The unique structural features of this compound may enhance its efficacy in this area.

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Anti-inflammatory effectsDemonstrated IC50 values comparable to indomethacin for COX inhibition.
Antimicrobial activityShowed effectiveness against multiple bacterial strains; structure-activity relationship highlighted key functional groups.
Synthetic applicationsUtilized as a precursor for synthesizing thienopyridine derivatives with notable biological activity.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The table below highlights key structural differences and similarities among 2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide and its analogs:

Compound Name Molecular Formula Substituents on Aromatic Ring N-Alkyl Group Key Applications/Properties References
Target Compound : this compound C₁₃H₁₈ClNO₂ 2-Methylphenyl 3-Methoxypropyl Presumed herbicide (inferred from analogs)
S-Metolachlor C₁₅H₂₂ClNO₂ 6-Ethyl-2-methylphenyl (1S)-2-Methoxy-1-methylethyl Herbicide (enantioselective activity)
Alachlor C₁₄H₂₀ClNO₂ 2,6-Diethylphenyl Methoxymethyl Herbicide (broadleaf weed control)
JT010 C₁₆H₁₉ClN₂O₃S 4-(4-Methoxyphenyl)thiazol-2-yl 3-Methoxypropyl TRPA1 antagonist (pharmacological use)
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(3-methoxypropyl)acetamide C₁₅H₂₂ClNO₂ 2-Ethyl-6-methylphenyl 3-Methoxypropyl LogP = 3.16 (lipophilicity data)
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO 3-Methylphenyl None (mono-substituted) Crystallography studies (hydrogen bonding)

Physical and Chemical Properties

  • Crystal Structure : In 2-chloro-N-(3-methylphenyl)acetamide, the N–H bond adopts a syn conformation relative to the meta-methyl group, contrasting with the anti conformation observed in nitro-substituted analogs . The 3-methoxypropyl group in the target compound may enhance solubility compared to shorter alkyl chains (e.g., methoxymethyl in alachlor) due to increased polarity .
  • Lipophilicity : The LogP value of 3.16 for 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(3-methoxypropyl)acetamide suggests moderate lipophilicity, which influences soil adsorption and environmental mobility .

Environmental and Toxicological Considerations

  • S-Metolachlor’s transformation products (TPs), such as 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-hydroxypropan-2-yl)acetamide, are prioritized for environmental monitoring due to structural persistence . The target compound’s stability and TPs warrant analogous scrutiny.

Key Research Findings

Substituent Effects : The 2-methylphenyl group in the target compound is associated with herbicidal activity in analogs like S-metolachlor, while thiazole rings (e.g., JT010) confer pharmacological specificity .

Hydrogen Bonding : In 2-chloro-N-(3-methylphenyl)acetamide, dual N–H⋯O hydrogen bonds stabilize crystal packing, a feature likely conserved in the target compound .

Stereochemistry: The chiral 3-methoxypropyl chain may enhance target selectivity compared to non-chiral analogs like alachlor .

Biological Activity

2-Chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₄ClN O₂
  • Key Features :
    • Chloro group: Influences reactivity and biological interactions.
    • Methoxypropyl side chain: May affect solubility and receptor binding.
    • Methylphenyl moiety: Contributes to hydrophobic interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chloro and methoxy groups may facilitate binding to specific sites, modulating the activity of these targets. Key mechanisms include:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .
  • Receptor Interaction : The aromatic rings may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

Anti-inflammatory Activity

Research indicates that derivatives with similar structures exhibit significant anti-inflammatory properties. For instance, compounds with a chloro group have been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis, which plays a crucial role in inflammation .

Antimicrobial Activity

In vitro studies have demonstrated that related chloroacetamide compounds possess antibacterial and antifungal activities. Screening against various strains such as E. coli, Staphylococcus aureus, and Candida species revealed varying degrees of effectiveness, indicating potential therapeutic applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. For example:

CompoundModificationBiological Activity
2-Chloro-N-(3-methylphenyl)acetamideRemoval of methoxy groupReduced anti-inflammatory activity
N-(3-methoxypropyl)-N-(2-methylphenyl)acetamideRemoval of chloro groupDecreased enzyme inhibition potential

These modifications highlight the importance of specific functional groups in determining the compound's efficacy.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that a series of chloroacetamides exhibited IC50 values comparable to indomethacin in COX inhibition assays, suggesting strong anti-inflammatory potential .
  • Antimicrobial Screening : In a study involving various synthesized acetamides, several derivatives showed significant inhibition zones against bacterial strains, indicating their potential use as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For analogs like 2-chloro-N-(3-methylphenyl)acetamide, optimized protocols use temperature-controlled reactions (80–100°C) under inert atmospheres (N₂/Ar) to prevent oxidation . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol, with purity confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • FTIR : Identify characteristic peaks (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • NMR : Confirm substituent positions (e.g., methoxypropyl protons at δ 3.3–3.5 ppm, methylphenyl protons at δ 2.3–2.5 ppm) .
  • X-ray crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., intermolecular N-H⋯O interactions observed in analogs) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methoxypropyl group influence reactivity compared to simpler alkyl/aryl substituents?

  • Methodological Answer : Computational modeling (e.g., DFT calculations) can assess electronic effects (HOMO-LUMO gaps, MESP maps) . Experimentally, compare reaction rates in nucleophilic substitutions (e.g., SN2 vs. SN1 pathways) with analogs lacking the methoxy group. The methoxypropyl moiety may enhance solubility in polar solvents, affecting reaction kinetics .

Q. What strategies address contradictions in biological activity data for structurally related acetamides?

  • Methodological Answer :

  • Dose-response studies : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Structural analogs : Compare bioactivity of derivatives (e.g., replacing methoxypropyl with ethyl or allyl groups) to isolate substituent-specific effects .
  • Assay validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target specificity .

Q. How can researchers optimize reaction conditions to minimize by-products (e.g., dimerization or hydrolysis)?

  • Methodological Answer :

  • Kinetic monitoring : Use in-situ FTIR or LC-MS to track intermediate formation .
  • Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) reduce hydrolysis versus THF .
  • Temperature control : Lower temperatures (0–25°C) suppress side reactions in sensitive steps (e.g., acylation) .

Data Analysis & Experimental Design

Q. What computational tools are recommended for predicting physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer : Use Schrödinger’s QikProp or ACD/Labs Percepta to estimate logP (predicted ~3.2 for this compound) and solubility. Validate with experimental shake-flask assays (pH 7.4 buffer) .

Q. How should researchers handle discrepancies in crystallographic data between analogs?

  • Methodological Answer :

  • Conformational analysis : Compare torsion angles (e.g., C-Cl⋯O distances) using Mercury software .
  • Polymorph screening : Recrystallize under varied conditions (e.g., solvent evaporation vs. cooling) to identify dominant crystal forms .

Biological & Pharmacological Research

Q. What in vitro models are suitable for evaluating the antimicrobial potential of this compound?

  • Methodological Answer :

  • Bacterial strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) panels with broth microdilution (MIC/MBC assays) .
  • Fungal models : Test against C. albicans via disk diffusion, noting potential synergies with fluconazole .

Q. How can SAR studies guide the design of derivatives with improved metabolic stability?

  • Methodological Answer :

  • Metabolite identification : Incubate with liver microsomes (human/rat), analyze via LC-HRMS to pinpoint oxidation sites (e.g., methoxypropyl O-demethylation) .
  • Bioisosteric replacement : Substitute metabolically labile groups (e.g., replace methoxy with trifluoromethoxy) .

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